Glycylleucylphenylalanine
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Overview
Description
The compound Glycyl-L-leucyl-L-phenylalanine, also known as Gly-Leu-Phe-OH, is a tripeptide composed of the amino acids glycine, leucine, and phenylalanine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The amino acid glycine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: The deprotection and coupling steps are repeated for the addition of phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of Glycyl-L-leucyl-L-phenylalanine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, biotechnological methods involving recombinant DNA technology can be employed to produce peptides in microbial systems .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of phenylalanine derivatives.
Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine, leucine, and phenylalanine.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
Glycyl-L-leucyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These interactions can modulate various biological processes, including cell growth, differentiation, and apoptosis. The specific pathways involved depend on the context and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucyl-L-phenylalanine: A tripeptide with similar structure and properties.
Glycyl-L-phenylalanine: A dipeptide with similar amino acid composition but lacking leucine.
Leucyl-L-phenylalanine: Another dipeptide with similar properties but lacking glycine.
Uniqueness
Glycyl-L-leucyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of glycine, leucine, and phenylalanine in a single peptide allows for unique interactions and functions that are not observed in other peptides with different sequences .
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
TVUWMSBGMVAHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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